molecular formula C18H18FNO B2370981 N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide CAS No. 2411248-35-4

N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide

Cat. No.: B2370981
CAS No.: 2411248-35-4
M. Wt: 283.346
InChI Key: PBUQWCWBDHWWGT-UHFFFAOYSA-N
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Description

N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure, which includes an ethyl group, a fluorophenyl group, and a phenylmethyl group attached to a prop-2-enamide backbone

Properties

IUPAC Name

N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c1-3-17(21)20(4-2)18(14-8-6-5-7-9-14)15-10-12-16(19)13-11-15/h3,5-13,18H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUQWCWBDHWWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C1=CC=CC=C1)C2=CC=C(C=C2)F)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride, ethylamine, and prop-2-enamide.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 4-fluorobenzyl chloride and ethylamine, forming N-ethyl-4-fluorobenzylamine.

    Coupling Reaction: The final step involves the coupling of N-ethyl-4-fluorobenzylamine with prop-2-enamide under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)prop-2-enamide: Shares a similar structural backbone but lacks the ethyl and phenylmethyl groups.

    N-Ethyl-N-(2-fluorophenyl)prop-2-enamide: Similar structure with a different position of the fluorine atom.

    N-Ethyl-N-(4-chlorophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide is unique due to the presence of both the ethyl and phenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogues. These structural differences can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

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